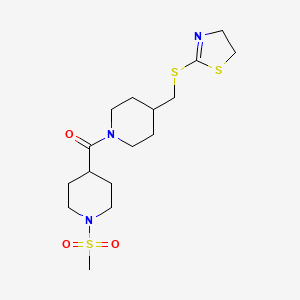
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C16H27N3O3S3 and its molecular weight is 405.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , also known by its CAS number 1396874-90-0, is a complex organic molecule with significant potential in medicinal chemistry. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a piperidine ring, a thiazole moiety, and a methylsulfonyl group. Its molecular formula is C19H26N2O2S3 with a molecular weight of approximately 394.6 g/mol. The structural complexity contributes to its diverse biological activities.
Pharmacological Properties
Research indicates that compounds containing thiazole and piperidine structures often exhibit a range of pharmacological activities. Below are some key areas of biological activity associated with this compound:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit enzymes critical for bacterial survival.
- Antitumor Activity : Studies have shown that similar piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds in this class have demonstrated IC50 values in the low micromolar range against human cancer cells .
- Neuropharmacological Effects : Piperidine derivatives are often explored for their effects on the central nervous system (CNS). They may act as either stimulants or depressants depending on their dosage and specific structural modifications .
- Enzyme Inhibition : The compound has potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biological targets including:
- Receptors : The compound may bind to specific receptors in the CNS or other tissues, modulating neurotransmitter activity.
- Enzymatic Pathways : By inhibiting enzymes involved in critical metabolic pathways, the compound can alter cellular functions and promote therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
| Study | Findings |
|---|---|
| Vinaya et al., 2011 | Demonstrated anti-leukemic activity in piperidine derivatives with thiazole moieties. |
| Lefranc et al., 2013 | Reported anti-cancer effects in similar thiazole-containing compounds against various cancer cell lines. |
| Uto et al., 2010 | Found triglyceride-lowering effects in piperidine derivatives, suggesting potential applications in metabolic disorders. |
These studies highlight the therapeutic potential of compounds similar to this compound across different biological contexts.
Propiedades
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S3/c1-25(21,22)19-9-4-14(5-10-19)15(20)18-7-2-13(3-8-18)12-24-16-17-6-11-23-16/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOCZDQTXTLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CSC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














